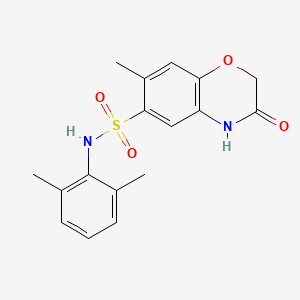![molecular formula C21H21N3O B5775611 N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, also known as MPQP, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.
科学研究应用
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of schizophrenia, Huntington's disease, and Parkinson's disease. N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has also been shown to improve cognitive functions in animal models of cognitive impairment.
作用机制
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide exerts its pharmacological effects by selectively inhibiting PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide increases the levels of cyclic nucleotides, leading to enhanced intracellular signaling pathways and improved neuronal function. The selective inhibition of PDE10A by N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is believed to be responsible for its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide have been extensively studied in animal models. N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has been shown to increase the levels of cyclic nucleotides in the brain, leading to enhanced neuronal function and improved cognitive performance. The compound has also been shown to modulate the levels of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for PDE10A, which allows for precise modulation of intracellular signaling pathways. The compound also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for in vivo studies. However, the synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry, and the compound is relatively expensive, which may limit its use in some research settings.
未来方向
There are several future directions for the research of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Another area of interest is the investigation of the therapeutic potential of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide and its effects on intracellular signaling pathways in the brain. Finally, the development of more selective and potent inhibitors of PDE10A, based on the structure of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a novel chemical compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. The compound exerts its pharmacological effects by selectively inhibiting PDE10A, leading to enhanced intracellular signaling pathways and improved neuronal function. While the synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry, the compound has several advantages for lab experiments, including its high potency and selectivity for PDE10A. There are several future directions for the research of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide, including the development of more efficient synthesis methods, investigation of its therapeutic potential in other disorders, and the development of more selective and potent inhibitors of PDE10A.
合成方法
The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide involves a series of chemical reactions starting with the condensation of 2-aminobenzonitrile with 2-phenylacetyl chloride to form 2-(2-phenylacetyl)benzonitrile. The resulting compound is then subjected to a series of reactions involving reduction, cyclization, and amidation to yield N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide. The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.
属性
IUPAC Name |
N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-24-14-13-17-20(16-9-5-6-10-18(16)22-21(17)24)23-19(25)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDKMPGUPGKKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)


![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide](/img/structure/B5775550.png)

![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)


![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)
![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)

![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

